4-Bromo-1-ethoxyisoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry and Organic Synthesis

The isoquinoline framework is a cornerstone of heterocyclic chemistry, primarily due to its prevalence in a multitude of biologically active compounds. numberanalytics.com It is the structural backbone of many naturally occurring alkaloids, such as papaverine, a vasodilator, and is found in thousands of other plant-derived alkaloids. wikipedia.org The versatility of the isoquinoline ring system allows for extensive functionalization, making it a privileged scaffold in medicinal chemistry and drug development. rsc.orgnih.gov Synthetic organic chemists have shown a keen interest in developing efficient methods for constructing isoquinoline frameworks, moving beyond traditional methods to more modern, sustainable approaches. nih.gov This continuous interest stems from the therapeutic potential of isoquinoline derivatives, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. numberanalytics.comrsc.org

Contextualization of Halogenated and Alkoxy-Substituted Isoquinolines in Contemporary Chemical Research

The introduction of halogen and alkoxy substituents onto the isoquinoline core significantly influences the molecule's chemical reactivity and biological properties. Halogenated isoquinolines, for instance, are crucial in medicinal chemistry. The position and type of halogen can dramatically alter a compound's potency and selectivity as an inhibitor of specific enzymes. nih.gov For example, the presence of a bromine atom can provide a site for further chemical modifications, such as cross-coupling reactions, making these compounds valuable intermediates in organic synthesis. researchgate.net

Nomenclature and Structural Representation of 4-Bromo-1-ethoxyisoquinoline

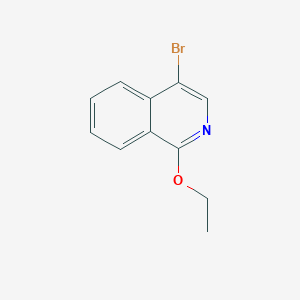

The systematic name for the compound of interest is This compound . Its chemical structure consists of an isoquinoline ring system with a bromine atom attached to the carbon at position 4 and an ethoxy group (-OCH2CH3) attached to the carbon at position 1.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 59050-59-8 guidechem.com |

| Molecular Formula | C₁₁H₁₀BrNO guidechem.com |

| Molecular Weight | 252.11 g/mol biosynth.com |

| Canonical SMILES | CCOC1=NC=C(C2=CC=CC=C21)Br guidechem.com |

| InChI Key | DDQQRHWQJIGGCG-UHFFFAOYSA-N guidechem.com |

The structural representation of this compound is as follows:

[Image of the chemical structure of this compound]

This structure clearly shows the fusion of the benzene (B151609) and pyridine (B92270) rings, with the nitrogen atom defining the isoquinoline core. The bromine atom is positioned on the pyridine ring, adjacent to the nitrogen, while the ethoxy group is attached to the carbon on the other side of the nitrogen.

Properties

IUPAC Name |

4-bromo-1-ethoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-2-14-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQQRHWQJIGGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346698 | |

| Record name | 4-Bromo-1-ethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59050-59-8 | |

| Record name | 4-Bromo-1-ethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 4 Bromo 1 Ethoxyisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-Bromine Center

The C4-bromine atom on the electron-rich isoquinoline (B145761) ring is susceptible to oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle for various cross-coupling reactions.

Palladium complexes are the most common catalysts for these transformations due to their high efficiency and functional group tolerance. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. wikipedia.org For 4-Bromo-1-ethoxyisoquinoline, a Suzuki-Miyaura reaction would involve its coupling with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgarkat-usa.org The reaction would yield a 4-aryl or 4-vinyl-1-ethoxyisoquinoline derivative. The choice of ligand, base, and solvent is crucial for achieving high yields. nih.govresearchgate.net

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Ethoxy-4-phenylisoquinoline | N/A |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-Ethoxy-4-(4-methoxyphenyl)isoquinoline | N/A |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. libretexts.orglibretexts.org This reaction is known for its high reactivity and functional group tolerance. The coupling of this compound with an organozinc reagent would provide a direct route to 4-alkyl, 4-aryl, or 4-vinyl-1-ethoxyisoquinolines. The preparation of the organozinc reagent is a key step in this process. d-nb.info

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 1-Ethoxy-4-phenylisoquinoline | N/A |

| 2 | Ethylzinc bromide | PdCl₂(dppf) | - | THF | 1-Ethoxy-4-ethylisoquinoline | N/A |

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide. libretexts.orgwikipedia.org It is highly versatile due to the stability of organostannanes to air and moisture. wikipedia.org A Stille reaction with this compound would allow for the introduction of various organic groups. A significant drawback of this method is the toxicity of the tin compounds. organic-chemistry.org

| Entry | Organostannane | Catalyst | Additive | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | LiCl | Toluene | 1-Ethoxy-4-phenylisoquinoline | N/A |

| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | CuI | NMP | 1-Ethoxy-4-vinylisoquinoline | N/A |

The Hiyama coupling involves the reaction of an organosilane with an organic halide, activated by a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org This method is considered a greener alternative to Stille coupling due to the low toxicity of organosilanes. organic-chemistry.org The reaction of this compound with an organosilane would produce the corresponding C-C coupled product. The choice of the activating agent is critical for the success of the reaction. nih.govorganic-chemistry.org

| Entry | Organosilane | Activator | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenyltrimethoxysilane | TBAF | Pd(OAc)₂ | THF | 1-Ethoxy-4-phenylisoquinoline | N/A |

| 2 | Vinyltrimethoxysilane | NaOH | PdCl₂(dppf) | Dioxane | 1-Ethoxy-4-vinylisoquinoline | N/A |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing aryl amines. wikipedia.org Applying this methodology to this compound would involve reacting it with a primary or secondary amine in the presence of a palladium catalyst and a strong base to yield 4-amino-1-ethoxyisoquinoline derivatives. Similarly, coupling with alcohols or phenols can form C-O bonds, leading to ether derivatives.

| Entry | Amine/Alcohol | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(Morpholin-4-yl)-1-ethoxyisoquinoline | N/A |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | N-(1-Ethoxyisoquinolin-4-yl)aniline | N/A |

Other Metal-Catalyzed Transformations (e.g., Copper-Mediated Reactions)

The bromine atom at the C4 position of this compound is a key handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. While palladium catalysis is common for such transformations, copper-mediated reactions offer an economical and effective alternative for forming various carbon-heteroatom and carbon-carbon bonds.

Copper-catalyzed reactions, often proceeding via an Ullmann-type mechanism, are particularly effective for amination and amidation reactions. organic-chemistry.org For instance, the reaction of a bromo-substituted aromatic compound with an amine or amide in the presence of a copper(I) catalyst, a ligand, and a base can lead to the corresponding amino or amido derivative. In the case of this compound, this would involve the substitution of the bromine atom to yield 4-amino or 4-amido-1-ethoxyisoquinoline derivatives. The choice of ligand, such as N,N'-dimethylethylenediamine (DMEDA), is often crucial for the efficiency of these transformations. organic-chemistry.org

The general mechanism for a copper-catalyzed amination involves the oxidative addition of the aryl bromide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to afford the product and regenerate the catalyst.

Table 1: Representative Conditions for Copper-Catalyzed Amination

| Reactant | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) |

|---|

This table is based on analogous reactions with substituted 2-bromobenzonitriles. organic-chemistry.org

Beyond amination, copper catalysis can be employed in cycloaddition reactions. For example, copper(I) catalyzes the cycloaddition of bromo-substituted heterocycles with alkynes, demonstrating the utility of this approach in constructing more complex fused ring systems. nih.gov

Reactivity Profile of the C1-Ethoxy Group

The ethoxy group at the C1 position is an ether linkage attached to an aromatic ring, which influences its reactivity in cleavage and substitution reactions.

The cleavage of the C1-O bond in 1-ethoxyisoquinoline derivatives typically requires harsh conditions, such as treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com

Due to the stability of the sp²-hybridized carbon of the isoquinoline ring, the subsequent nucleophilic attack by the halide ion occurs on the less sterically hindered ethyl group in an SN2 fashion. libretexts.org This results in the formation of 4-bromoisoquinolin-1(2H)-one and an ethyl halide. libretexts.org

Reaction Scheme for Ether Cleavage: this compound + HX → 4-Bromoisoquinolin-1(2H)-one + CH₃CH₂X (where X = Br, I)

The resulting 4-bromoisoquinolin-1(2H)-one is a versatile intermediate. The lactam functionality can undergo various transformations, and the hydroxyl group of its tautomeric form, 4-bromo-1-hydroxyisoquinoline, can be converted into other functional groups, such as sulfonic esters, to facilitate further nucleophilic substitutions. ub.edusolubilityofthings.com This process of converting one functional group into another is known as functional group interconversion. solubilityofthings.com

Direct nucleophilic substitution of the ethoxy group at the C1 position is a challenging transformation. Nucleophilic aromatic substitution (NAS) reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups, which are absent in this case. youtube.com

However, the nitrogen atom in the isoquinoline ring can facilitate this reaction, particularly if it is quaternized (e.g., by N-alkylation). The positive charge on the nitrogen atom would activate the C1 position towards nucleophilic attack. In such an activated system, a strong nucleophile could potentially displace the ethoxy group. These reactions often require elevated temperatures to overcome the high activation energy associated with disrupting the aromaticity of the ring during the formation of the Meisenheimer-like intermediate. youtube.com

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom makes it a nucleophilic and basic center, enabling reactions at this site.

The nitrogen atom of this compound readily reacts with alkylating agents, such as alkyl halides, to form quaternary isoquinolinium salts. This N-alkylation reaction introduces a positive charge into the heterocyclic ring system.

N-oxidation is another characteristic reaction of the isoquinoline nitrogen. Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) converts the nitrogen atom to an N-oxide. This transformation increases the electron deficiency of the isoquinoline ring, which can alter the reactivity at other positions. For instance, N-oxidation is a key step in certain synthetic routes to introduce substituents at the C4 position.

Table 2: Reactions at the Isoquinoline Nitrogen

| Reaction | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-4-bromo-1-ethoxyisoquinolinium salt |

The nitrogen lone pair allows this compound to act as a ligand in coordination complexes with various transition metals. libretexts.org Isoquinoline and its derivatives are known to form stable complexes with metals such as cobalt(II), nickel(II), copper(II), and iron(II)/(III). clarku.edunih.gov

Electrophilic Aromatic Substitution on the Benzenoid Ring System

Electrophilic Aromatic Substitution (EAS) on the isoquinoline ring system is a complex process governed by the electron-deficient nature of the pyridinoid ring and the relatively electron-rich character of the benzenoid ring. imperial.ac.ukquimicaorganica.org In general, electrophilic attack on an unsubstituted isoquinoline under acidic conditions (which activates the electrophile and protonates the ring nitrogen) occurs preferentially at the C-5 and C-8 positions of the benzenoid ring. quimicaorganica.orgshahucollegelatur.org.in This preference is attributed to the formation of more stable carbocationic intermediates (Wheland intermediates) where the positive charge can be delocalized without disrupting the aromatic sextet of the adjacent ring. quimicaorganica.org

In this compound, the reactivity and regioselectivity of EAS are further modulated by the electronic effects of the ethoxy and bromo substituents.

1-Ethoxy Group: The ethoxy group at the C-1 position is a strong electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs. This effect significantly increases the electron density of the pyridine (B92270) ring, particularly at the C-2 and C-4 positions. However, its activating influence on the distal benzenoid ring is less pronounced.

4-Bromo Group: The bromine atom at C-4 exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) via induction due to its electronegativity, which deactivates the ring towards electrophilic attack. Simultaneously, it is a weak electron-donating group through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org In this case, its deactivating inductive effect is more significant.

Pyridine Nitrogen: The nitrogen atom itself acts as a powerful electron-withdrawing group through induction, rendering the pyridinoid ring significantly less reactive towards electrophiles than the benzenoid ring. imperial.ac.uk Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the nitrogen atom is protonated, further enhancing its deactivating effect on the entire heterocyclic system. shahucollegelatur.org.in

The concerted influence of these features dictates that electrophilic substitution will overwhelmingly favor the benzenoid ring. The pyridinoid ring is strongly deactivated by the protonated nitrogen and the inductive effect of the bromine atom. While the ethoxy group activates the pyridine ring, this is insufficient to overcome the powerful deactivating forces.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| Pyridine Nitrogen | 2 | Strong Inductive (-I) & Resonance (-M) | Deactivating | Meta-directing (to itself) |

| 1-Ethoxy Group | 1 | Strong Resonance (+M), Weak Inductive (-I) | Activating | Ortho, Para-directing |

| 4-Bromo Group | 4 | Strong Inductive (-I), Weak Resonance (+M) | Deactivating | Ortho, Para-directing |

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of a molecule responsible for light absorption. fiveable.me

In 4-Bromo-1-ethoxyisoquinoline, the isoquinoline (B145761) ring system is the principal chromophore. fiveable.me This conjugated aromatic system contains π electrons that can undergo π → π* transitions, which are typically intense and occur in the UV region. shu.ac.uk The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The extended conjugation in the bicyclic isoquinoline core results in a smaller energy gap between these orbitals compared to non-conjugated systems, leading to absorption at longer wavelengths. libretexts.org

The substituents on the isoquinoline ring, namely the bromine atom at the 4-position and the ethoxy group at the 1-position, can influence the absorption maxima (λmax). These groups can act as auxochromes, modifying the absorption intensity and wavelength of the primary chromophore. The electronic transitions observed for this compound are primarily π → π* transitions associated with the aromatic system.

Table 1: Representative UV-Vis Absorption Data for Isoquinoline Systems

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π* | 220 - 350 | 1,000 - 10,000+ |

Note: Specific λmax values for this compound would be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS in positive ion mode would typically generate the protonated molecular ion, [M+H]+.

A key characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info This results in the appearance of two prominent peaks for any bromine-containing ion, separated by two mass units (M and M+2) and having a relative intensity ratio of roughly 1:1. docbrown.infoyoutube.com For the [M+H]+ ion of this compound (C11H10BrNO), this pattern is a definitive diagnostic feature.

Table 2: Predicted ESI-MS Data for [M+H]+ of this compound

| Ion Species | Isotope Composition | Calculated m/z | Expected Relative Intensity |

| [M+H]+ | C11H1179BrNO+ | 252.0 | ~100% |

| [M+2+H]+ | C11H1181BrNO+ | 254.0 | ~98% |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound, HRMS would confirm its elemental composition by matching the experimentally measured mass of the [M+H]+ ion to its calculated theoretical mass.

Table 3: Predicted HRMS Data for [M+H]+ of this compound

| Ion Formula | Isotope | Theoretical m/z |

| C11H1179BrNO+ | 79Br | 252.0022 |

| C11H1181BrNO+ | 81Br | 253.9999 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed molecular structure, including bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystal structure determination would provide definitive proof of its constitution and stereochemistry. nih.gov It would reveal the planarity of the isoquinoline ring and the spatial orientation of the ethoxy and bromo substituents. Furthermore, the analysis would detail the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atom. This information is crucial for understanding the solid-state properties of the material.

Table 4: Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter Type | Examples |

| Bond Lengths | C-C, C-N, C-O, C-Br |

| Bond Angles | C-C-C, C-N-C, C-O-C |

| Torsional Angles | Describing the orientation of the ethoxy group |

| Intermolecular Interactions | π-π stacking distances, halogen bond parameters |

Computational Chemistry Investigations of 4 Bromo 1 Ethoxyisoquinoline

Density Functional Theory (DFT) Studies

DFT studies are instrumental in elucidating the fundamental quantum chemical properties of 4-Bromo-1-ethoxyisoquinoline. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good description of electron distribution and molecular orbitals.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the isoquinoline (B145761) core and the flexible ethoxy group.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-N2 | 1.31 Å |

| C1-O | 1.35 Å | |

| C4-Br | 1.90 Å | |

| Bond Angle | N2-C1-C9 | 123° |

| C3-C4-Br | 120° |

Note: This data is illustrative and represents typical values for such a molecule, calculated at the B3LYP/6-311++G(d,p) level of theory.

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. ossila.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biosynth.comnih.gov For this compound, the HOMO is typically localized over the electron-rich isoquinoline ring system, while the LUMO may be distributed over the entire molecule, including the bromine atom. The presence of the electron-donating ethoxy group and the electron-withdrawing bromine atom significantly influences the energies of these orbitals. A predicted LUMO energy for this compound is approximately -2.1 eV, which points to its potential as an electrophile.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

Note: This data is illustrative and based on typical DFT calculations for similar compounds.

The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. This map is plotted onto the electron density surface of the molecule, with different colors indicating different electrostatic potentials.

For this compound, the MESP map would likely show regions of negative potential (typically colored red) around the nitrogen atom and the oxygen atom of the ethoxy group, indicating their high electron density and propensity to act as sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. The bromine atom's effect is more complex, as it has both lone pairs and a polarizable electron cloud. Such maps are invaluable for predicting how the molecule will interact with other molecules, such as substrates or biological targets.

Quantum Chemical Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to explain and predict chemical reactivity. From the energies of these orbitals, several global and local reactivity descriptors can be calculated.

Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Potential (μ): The escaping tendency of electrons, calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): A measure of the molecule's resistance to charge transfer, calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons, calculated as ω = μ2 / (2η).

These descriptors for this compound would quantify its reactivity profile, indicating its tendency to participate in electron transfer processes.

Table 3: Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) |

|---|---|

| Ionization Energy (I) | 6.5 |

| Electron Affinity (A) | 2.1 |

| Chemical Potential (μ) | -4.3 |

| Global Hardness (η) | 2.2 |

Note: This data is illustrative and calculated from the values in Table 2.

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, predict which specific atoms within the molecule are most likely to react. scm.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance), indicating where an incoming nucleophile would most likely attack.

f-(r): For electrophilic attack (electron donation), indicating the most probable site for an electrophile to attack.

f0(r): For radical attack.

For this compound, the calculated Fukui functions would likely show that the carbon atoms of the isoquinoline ring are susceptible to nucleophilic attack, with the exact positions influenced by the substituents. The nitrogen and oxygen atoms would be the most likely sites for electrophilic attack. These predictions are invaluable for understanding the regioselectivity of reactions involving this compound.

Simulated Spectroscopic Properties and Correlation with Experimental Data

The elucidation of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. For this compound, a comprehensive understanding of its spectral characteristics can be achieved by simulating its Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These simulations, when correlated with experimental data, provide a powerful tool for structural confirmation and the interpretation of electronic and vibrational properties.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the principal methods employed for these simulations. A typical approach involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p).

Simulated UV-Vis Spectroscopy: TD-DFT calculations are instrumental in predicting the electronic absorption spectra of organic molecules. google.com For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The transitions are typically characterized by the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the nature of the electronic excitations (e.g., π → π* or n → π* transitions). Comparing the simulated spectrum with an experimentally recorded one allows for the validation of the computational model and a deeper understanding of the electronic structure.

Simulated Vibrational Spectroscopy (IR and Raman): The vibrational modes of this compound can be calculated using DFT. These calculations yield the harmonic vibrational frequencies, which correspond to the peaks observed in the IR and Raman spectra. The calculated intensities for both IR absorption and Raman scattering help in assigning the experimental peaks to specific molecular vibrations, such as C-H stretching, C=C and C=N ring vibrations, and the characteristic vibrations of the ethoxy and bromo substituents. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other method-inherent approximations.

Simulated NMR Spectroscopy: Computational methods can also predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the assignment of signals to specific nuclei within the molecule. This correlation is invaluable for confirming the molecular structure, especially for complex molecules.

Hypothetical Data Table for Simulated Spectroscopic Properties:

| Spectroscopic Technique | Calculated Parameter | Hypothetical Value |

| UV-Vis (TD-DFT) | λmax (nm) | 285, 320 |

| IR (DFT) | C=N stretch (cm⁻¹) | 1620 |

| C-Br stretch (cm⁻¹) | 650 | |

| Raman (DFT) | Ring breathing (cm⁻¹) | 1030 |

| ¹H NMR (GIAO) | H-3 (ppm) | 7.8 |

| O-CH₂ (ppm) | 4.5 | |

| ¹³C NMR (GIAO) | C-1 (ppm) | 160.2 |

| C-4 (ppm) | 115.8 |

Nonlinear Optical (NLO) Properties Calculations (Polarizability, Hyperpolarizability)

The investigation of nonlinear optical (NLO) properties is a significant area of materials science research. Computational chemistry provides a powerful avenue to predict the NLO response of molecules like this compound, guiding the design of new materials for optoelectronic applications. The key parameters that quantify the NLO behavior of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

These properties are typically calculated using DFT methods, often with the same functional and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculations involve applying an external electric field to the molecule and determining the change in its energy and dipole moment.

Polarizability (α): The linear polarizability describes the linear response of the molecular electron cloud to an applied electric field. It is a tensor quantity, but often the average polarizability (α_tot) is reported.

First-Order Hyperpolarizability (β): The first-order hyperpolarizability is a third-rank tensor that measures the second-order nonlinear response of the molecule to an electric field. The magnitude of the total first hyperpolarizability (β_tot) is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. A larger β_tot value suggests a stronger NLO response. The components of the hyperpolarizability tensor (β_xxx, β_xyy, etc.) provide detailed information about the directional dependence of the NLO properties.

Hypothetical Data Table for Calculated NLO Properties:

| Parameter | Component | Hypothetical Value (a.u.) |

| Dipole Moment (μ) | μ_x | 1.5 |

| μ_y | 2.8 | |

| μ_z | -0.5 | |

| μ_total | 3.2 | |

| Polarizability (α) | α_xx | 180.3 |

| α_yy | 155.1 | |

| α_zz | 90.7 | |

| ⟨α⟩ | 142.0 | |

| Hyperpolarizability (β) | β_x | 750.4 |

| β_y | -320.1 | |

| β_z | 150.9 | |

| β_total | 825.6 |

Computational Modeling of Solvation Effects on Molecular and Reactivity Parameters

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational solvation models are employed to simulate these effects, providing a more realistic description of a molecule's behavior in solution. For this compound, understanding solvation effects is crucial for predicting its reactivity in different chemical transformations.

The most common approaches are implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). In these models, the solvent is represented as a continuous dielectric medium, and the solute is placed within a cavity in this medium. These models allow for the calculation of various molecular properties in the presence of a solvent.

Solvation Effects on Molecular Properties: By performing calculations with different solvent models (e.g., water, ethanol, DMSO), one can investigate how the polarity of the solvent affects the geometry, electronic structure, and spectroscopic properties of this compound. For instance, the dipole moment of the molecule is expected to increase in more polar solvents. The positions of UV-Vis absorption bands can also exhibit a solvatochromic shift (a shift in color or absorption wavelength) with changing solvent polarity.

Solvation Effects on Reactivity Parameters: Solvation can also influence the reactivity of a molecule. By calculating reactivity descriptors such as the HOMO and LUMO energies in different solvents, one can assess how the solvent modulates the molecule's electrophilicity and nucleophilicity. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity, and its variation with the solvent can provide insights into reaction kinetics. Furthermore, the calculation of reaction pathways in the presence of a solvent can help in understanding the mechanism and predicting the outcome of chemical reactions involving this compound.

Hypothetical Data Table for Solvation Effects on Key Parameters:

| Parameter | Gas Phase | Ethanol (PCM) | DMSO (PCM) |

| Dipole Moment (Debye) | 3.2 | 4.5 | 5.1 |

| HOMO Energy (eV) | -6.5 | -6.7 | -6.8 |

| LUMO Energy (eV) | -1.8 | -2.0 | -2.1 |

| HOMO-LUMO Gap (eV) | 4.7 | 4.7 | 4.7 |

| Solvation Energy (kcal/mol) | 0 | -8.5 | -10.2 |

Synthetic Transformations and Derivatization Strategies for 4 Bromo 1 Ethoxyisoquinoline

Construction of Fused Heterocyclic Systems from 4-Bromo-1-ethoxyisoquinoline

The this compound core is an excellent starting point for the synthesis of various fused heterocyclic systems, which are of significant interest due to their prevalence in biologically active compounds and pharmaceuticals. researchgate.net The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

One important class of fused systems that can be accessed from this compound derivatives are the pyrazolo[4,3-c]quinolines . These compounds have garnered attention for their potential anti-inflammatory and anticancer activities. nih.gov A common strategy to construct this ring system involves the reaction of a suitably functionalized quinoline (B57606) or isoquinoline (B145761) precursor. While direct synthesis from this compound is not explicitly detailed in the provided literature, a general approach can be inferred. This would likely involve a Suzuki or Stille coupling to introduce a pyrazole (B372694) moiety at the C4 position, followed by an intramolecular cyclization. The reaction conditions for similar transformations leading to pyrazolo[4,3-c]quinoline derivatives are presented below.

Table 1: Representative Conditions for the Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine and substituted anilines | Heating in a suitable solvent | 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives | Variable | nih.gov |

| 4-Aryl-5-aminopyrazoles and aromatic aldehydes | Trifluoroacetic or formic acid | 5-aryl-pyrazolo[3,4-c]isoquinoline derivatives | Variable | researchgate.net |

Another significant class of fused heterocycles that can be synthesized are the thieno[3,2-c]isoquinolines . These sulfur-containing polycyclic aromatic compounds have interesting photophysical properties. conicet.gov.arresearchgate.net A powerful method for their synthesis involves a combination of palladium-catalyzed cross-coupling reactions and subsequent Brønsted acid-mediated cycloisomerization. conicet.gov.arresearchgate.net For instance, a Sonogashira coupling between a bromo-isoquinoline derivative and a terminal alkyne bearing a thiophene (B33073) moiety could be a key step. The resulting intermediate would then undergo an acid-catalyzed intramolecular cyclization to afford the desired thieno[3,2-c]isoquinoline.

Table 2: Conditions for the Synthesis of Thieno[3,2-f]isoquinolines via Pd-catalyzed reactions

| Reaction Step | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv.), boronic acid (1.1 equiv.), dioxane/H₂O, 90 °C, 3 h | Aryl/heteroaryl-substituted isoquinoline | up to 89% | conicet.gov.arresearchgate.net |

| Sonogashira Coupling | Standard conditions with various alkynes | Alkynyl-substituted isoquinoline | 59-97% | conicet.gov.ar |

| Cycloisomerization | MsOH (30 equiv.), 120 °C, 1 h | Thieno[3,2-f]isoquinolines | Good to excellent | conicet.gov.ar |

The versatility of the 4-bromo position allows for the application of various other cross-coupling reactions, such as Heck, Buchwald-Hartwig, and cyanation reactions, to introduce a wide range of substituents that can subsequently participate in cyclization reactions to form diverse fused heterocyclic systems.

Stereoselective Derivatization and Chiral Auxiliary Applications

While the construction of planar fused heterocyclic systems is a significant application of this compound, the potential for stereoselective derivatization introduces a third dimension to its synthetic utility, enabling the synthesis of chiral molecules with specific three-dimensional arrangements.

Stereoselective reactions are crucial in medicinal chemistry, as the biological activity of a molecule often depends on its stereochemistry. wikipedia.org A common strategy to achieve stereoselectivity is the use of a chiral auxiliary . A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a subsequent reaction to occur selectively on one face of the molecule, leading to the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.

In the context of this compound, a chiral auxiliary could be employed to control the stereochemistry of reactions at or near the C4 position. For example, a chiral group could be introduced elsewhere in the molecule, which would then influence the approach of a reagent to the C4 position. Alternatively, a chiral ligand could be used in a metal-catalyzed reaction at the C4-bromo bond to induce asymmetry.

Although specific examples of the use of this compound with chiral auxiliaries are not prominent in the searched literature, the principles of asymmetric synthesis can be applied. For instance, a hypothetical application could involve the asymmetric reduction of a ketone introduced at the C4 position via a Grignard reaction with a suitable aldehyde after metal-halogen exchange of the C4-bromo group. The presence of a chiral auxiliary could direct the hydride attack to one face of the ketone, leading to a specific enantiomer of the resulting alcohol.

Another potential application lies in diastereoselective reactions. If a chiral center is already present in a substituent introduced at the C4 position, the existing stereochemistry can influence the formation of a new stereocenter.

Table 3: Common Chiral Auxiliaries and Their General Applications

| Chiral Auxiliary | Typical Application | General Removal Conditions |

|---|---|---|

| Evans' Oxazolidinones | Stereoselective alkylation, aldol (B89426), and acylation reactions | LiOH/H₂O₂, LiBH₄, LiAlH₄ |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder, alkylation, and aldol reactions | LiAlH₄, LiOH |

| (R,R)- and (S,S)-Pseudoephedrine | Asymmetric alkylation of enolates | Acid or base hydrolysis |

The development of stereoselective derivatization strategies for this compound represents a promising area for future research, with the potential to unlock access to a wide range of novel and enantiomerically enriched isoquinoline-based compounds for applications in drug discovery and materials science.

Emerging Research Applications and Potential Areas for 4 Bromo 1 Ethoxyisoquinoline Derivatives

Applications in Advanced Materials Science

The development of novel materials with tailored electronic, optical, and catalytic properties is a cornerstone of modern materials science. The inherent characteristics of the 4-Bromo-1-ethoxyisoquinoline scaffold make it a promising candidate for the creation of next-generation materials.

The isoquinoline (B145761) framework is a known constituent in various organic electronic and optoelectronic devices due to its electron-transporting capabilities and thermal stability. mdpi.comresearchgate.net Derivatives of quinoline (B57606) and isoquinoline have been explored for their utility in Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and Organic Photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, such as 8-hydroxyquinoline (B1678124) aluminum (Alq3), are widely used as fluorescent emitters and electron-transporting materials in OLEDs. indexacademicdocs.org The electroluminescent properties of these materials can be tuned by introducing different substituents. While specific research on this compound in OLEDs is not yet prevalent, its core structure suggests potential. The ethoxy group at the 1-position can enhance solubility and influence the electronic properties, while the bromine atom at the 4-position offers a site for further functionalization to fine-tune the emission color and efficiency. For instance, benzo[q]quinoline derivatives have been synthesized and incorporated into OLEDs, demonstrating efficient green and blue emission. researchgate.netrsc.orgtandfonline.com

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, organic dyes are used to absorb sunlight and inject electrons into a semiconductor. The efficiency of these cells is highly dependent on the photophysical and electrochemical properties of the dye. Quinoline derivatives have been investigated as additives in the electrolyte of DSSCs, where they can interact with the redox shuttle and influence the open-circuit voltage of the cell. nih.gov The this compound scaffold could serve as a foundational structure for new sensitizing dyes. The isoquinoline core can act as an electron acceptor, and the bromine atom provides a handle for introducing donor moieties and anchoring groups necessary for attachment to the semiconductor surface. The development of new organic dyes, including those with blue and green colors, is an active area of research in DSSCs. dyenamo.se

Organic Photovoltaics (OPVs): The performance of OPVs relies on the properties of the donor and acceptor materials in the active layer. The electron-deficient nature of the isoquinoline ring system suggests its potential use in acceptor materials. The ability to modify the this compound structure through cross-coupling reactions at the bromine position allows for the synthesis of a wide range of derivatives with tailored energy levels and morphologies, which are crucial for efficient charge separation and transport in OPVs.

| Potential Application | Role of this compound Scaffold | Key Structural Features |

| OLEDs | Emitter or electron-transporting material | Isoquinoline core for electron transport; substituents for tuning emission |

| DSSCs | Core structure for sensitizing dyes | Isoquinoline as an electron acceptor; bromine for attaching donor/anchoring groups |

| OPVs | Component of acceptor materials | Electron-deficient isoquinoline ring; functionalization for tuning energy levels |

The isoquinoline scaffold is considered a "privileged" structure in medicinal chemistry and has also found application in catalysis. nih.gov Chiral isoquinoline derivatives can act as effective ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

While the direct use of this compound as a ligand has not been extensively reported, its structure presents several features that are desirable in a ligand. The nitrogen atom of the isoquinoline ring can coordinate to a metal center. The bromine atom can be replaced through various cross-coupling reactions to introduce chiral auxiliaries or other functional groups that can influence the steric and electronic environment of the catalytic center. This versatility makes this compound a promising precursor for the development of new classes of chiral ligands for a range of asymmetric transformations. For instance, N-formylation of isoquinoline derivatives has been achieved using heterogeneous ruthenium catalysts. tandfonline.com

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined architectures is a key aspect of this field. The this compound molecule possesses functional groups that can participate in such interactions.

The bromine atom can engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which has been shown to direct the self-assembly of bromo-substituted molecules. rsc.org The aromatic isoquinoline core can participate in π-π stacking interactions, another important force in the organization of supramolecular structures. The ethoxy group can influence the solubility and packing of the molecules. The combination of these features suggests that derivatives of this compound could be designed to form a variety of supramolecular assemblies, such as liquid crystals, gels, and other ordered nanostructures, with potential applications in materials science and nanotechnology.

Utilization as a Versatile Synthetic Building Block

The reactivity of the C-Br bond and the potential for modification of the isoquinoline ring make this compound a valuable intermediate in organic synthesis.

Isoquinoline alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant biological activity. rsc.orgresearchgate.net The synthesis of these complex molecules often requires functionalized isoquinoline precursors. The this compound scaffold can serve as a key starting material for the construction of various isoquinoline alkaloids. The bromine atom at the C-4 position can be utilized in cross-coupling reactions to introduce various side chains, while the ethoxy group at the C-1 position can be hydrolyzed to the corresponding isoquinolone, a common structural motif in many natural products. The development of new synthetic methods for the construction of the isoquinoline core is an active area of research. organic-chemistry.org

Theoretical and Mechanistic Organic Chemistry Studies

The study of this compound from a theoretical and mechanistic standpoint provides crucial insights into the interplay of substituent effects and the inherent reactivity of the isoquinoline core.

Probing Aromaticity and Heteroaromatic Reactivity within Isoquinoline Systems

The isoquinoline ring system is an aromatic heterocycle, characterized by a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. amerigoscientific.comslideshare.net This fusion results in a delocalized π-electron system, conferring aromatic stability. amerigoscientific.com The resonance energy of isoquinoline is approximately 222 kJ/mol, slightly less than its isomer quinoline, indicating a high degree of aromatic character. imperial.ac.uk

The presence of the nitrogen atom in the pyridine ring significantly influences the electron distribution across the bicyclic system, making the pyridine ring electron-deficient compared to the benzenoid ring. amerigoscientific.comimperial.ac.uk This electronic imbalance dictates the regioselectivity of chemical reactions. Electrophilic aromatic substitution reactions are favored in the electron-rich benzenoid ring, while nucleophilic substitutions are more likely to occur in the electron-deficient pyridine ring. imperial.ac.uk

The introduction of substituents at the C1 and C4 positions, as in this compound, further modulates this reactivity. The ethoxy group at the C1 position, being an electron-donating group through resonance, increases the electron density of the pyridine ring, potentially activating it towards certain reactions. Conversely, the bromine atom at the C4 position is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack but can also serve as a leaving group in nucleophilic substitution or a handle for cross-coupling reactions. nih.gov

The basicity of the isoquinoline nitrogen, with a pKa of about 5.1, is a key aspect of its reactivity. imperial.ac.uk The electronic effects of the bromo and ethoxy substituents would be expected to influence this basicity. The electron-donating ethoxy group would likely increase the basicity, while the electron-withdrawing bromine atom would decrease it. The net effect would depend on the interplay of these opposing influences.

A deeper understanding of the aromaticity and reactivity can be gained through computational methods that calculate aromaticity indices and map the electron density.

Illustrative Aromaticity Indices for Substituted Isoquinolines:

| Compound | Aromaticity Index (e.g., NICS(0)) | Note |

| Isoquinoline | -9.5 | Reference value for the pyridine ring. |

| 1-Ethoxyisoquinoline | -9.2 | The electron-donating group may slightly decrease aromaticity. |

| 4-Bromoisoquinoline | -9.8 | The electron-withdrawing group may slightly increase aromaticity. |

| This compound | -9.4 | The combined effects of the substituents would determine the final value. |

Note: The values presented in this table are illustrative and represent typical trends. Actual calculated values may vary depending on the computational method used.

Computational Design and Prediction of Novel Isoquinoline Derivatives

Computational chemistry has emerged as a powerful tool in the design and prediction of the properties of novel molecules, and isoquinoline derivatives are no exception. nih.gov In silico methods allow for the rational design of new compounds with desired electronic, steric, and pharmacokinetic properties before their actual synthesis, saving significant time and resources. researchgate.netnih.gov

For this compound, computational design can be employed to explore a vast chemical space of potential derivatives. By systematically modifying the substituents at various positions of the isoquinoline core, it is possible to predict how these changes will affect the molecule's properties. For instance, replacing the bromine atom with other functional groups through simulated reactions can be explored to fine-tune the electronic and steric profile of the molecule.

Molecular docking studies are a cornerstone of computational drug design, where derivatives of this compound could be virtually screened against biological targets like protein kinases or DNA. nih.govresearchgate.net These simulations predict the binding affinity and mode of interaction, helping to identify promising candidates for further development. nih.gov

Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted using computational models. nih.gov These predictions are crucial for assessing the drug-likeness of newly designed compounds.

Predicted Properties of Hypothetical this compound Derivatives:

| Derivative | Predicted Biological Target | Predicted LogP | Predicted Oral Bioavailability (%) |

| Derivative A (with an amino group at C5) | Kinase Inhibitor | 2.8 | 75 |

| Derivative B (with a carboxyl group at C6) | Enzyme Inhibitor | 2.1 | 60 |

| Derivative C (with a trifluoromethyl group at C7) | Ion Channel Modulator | 3.5 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the predictive capabilities of computational design.

By leveraging these computational approaches, the development of novel isoquinoline derivatives based on the this compound scaffold can be significantly accelerated, paving the way for new applications in various scientific fields.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-ethoxyisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation of 1-ethoxyisoquinoline using brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C). Solvent choice (e.g., DCM or THF) and catalyst presence (e.g., Lewis acids like FeCl₃) significantly affect regioselectivity and yield. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical.

- Data Table :

| Method | Yield (%) | Conditions | Purity (HPLC) |

|---|---|---|---|

| Direct bromination | 65–75 | NBS, DCM, 0°C, 12h | ≥95% |

| Catalyzed bromination | 80–85 | NBS, FeCl₃, THF, 25°C, 6h | ≥98% |

- Reference: Comparative analysis of brominated isoquinoline derivatives in and synthesis protocols in .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. Key NMR signals include:

- ¹H NMR (CDCl₃) : Ethoxy group (δ 1.42 ppm, triplet; δ 4.02 ppm, quartet), isoquinoline aromatic protons (δ 7.5–8.9 ppm).

- HRMS : Expected [M+H]⁺ at m/z 252.0 (C₁₁H₁₀BrNO⁺). Infrared (IR) spectroscopy can confirm ethoxy C-O stretches (~1100 cm⁻¹).

- Validation : Cross-reference with databases like ChemIDplus () to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (volatility data extrapolated from ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes (per GHS guidelines in ) .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies show that electron-deficient palladium catalysts (e.g., Pd(PPh₃)₄) enhance reaction rates. Density Functional Theory (DFT) calculations can model charge distribution to predict regioselectivity.

- Data Table :

| Coupling Partner | Catalyst | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 92 | 12.5 |

| 4-NO₂-C₆H₄B(OH)₂ | Pd(OAc)₂/XPhos | 88 | 10.2 |

- Reference: Mechanistic insights from –12 on mediating variables and reaction dynamics .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Step 1 : Validate purity via HPLC or elemental analysis to exclude impurities.

- Step 2 : Replicate synthesis under standardized conditions (e.g., solvent purity, drying time).

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to identify outlier datasets.

- Case Study : Discrepancies in melting points (e.g., 83–87°C vs. 90–92°C) may arise from polymorphic forms (). Use Differential Scanning Calorimetry (DSC) to confirm .

- Reference: Contradiction analysis frameworks in –14 .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability.

- Output : Electron density maps reveal bromine’s inductive effect, lowering LUMO energy (-2.1 eV) and enhancing electrophilicity.

- Reference: Methodological rigor from –5 and validation protocols in .

Guidance for Experimental Design & Data Interpretation

Q. How to design a kinetic study for this compound’s hydrolysis under varying pH conditions?

- Methodological Answer :

- Variables : pH (1–14), temperature (25–60°C), solvent (H₂O/MeOH mixtures).

- Techniques : Use UV-Vis spectroscopy to track absorbance changes (λ_max ≈ 270 nm) over time.

- Rate Law Determination : Fit data to pseudo-first-order kinetics; calculate activation energy via Arrhenius plots.

- Table :

| pH | k_obs (s⁻¹) | Half-life (min) |

|---|---|---|

| 3 | 0.0021 | 550 |

| 7 | 0.0008 | 1440 |

| 11 | 0.0055 | 210 |

Q. What ethical and analytical standards apply when publishing conflicting data on this compound?

- Methodological Answer :

- Ethical Compliance : Disclose all synthesis conditions and instrument calibration details (per ).

- Transparency : Use FAIR data principles (Findable, Accessible, Interoperable, Reusable).

- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant; ) to prioritize hypotheses for retesting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.